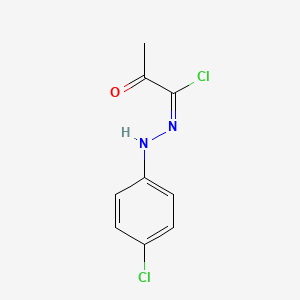
1-Bromo-3-(pentyloxy)benzene
Übersicht
Beschreibung
1-Bromo-3-(pentyloxy)benzene is an organic compound with the molecular formula C11H15BrO It is a derivative of bromobenzene, where a bromine atom is substituted at the 1-position of the benzene ring, and a pentyloxy group is attached at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(pentyloxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(pentyloxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where 3-(pentyloxy)phenylboronic acid reacts with a brominating agent .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The choice of catalyst and reaction conditions is crucial to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-(pentyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in the formation of Grignard reagents.
Coupling Reactions: It participates in palladium-catalyzed coupling reactions like Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Oxidation and Reduction: The pentyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Substitution: Grignard reagents (e.g., phenylmagnesium bromide) in dry ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of phenyl derivatives.
Coupling: Formation of biaryl compounds.
Oxidation: Formation of aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(pentyloxy)benzene has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(pentyloxy)benzene in chemical reactions involves the activation of the bromine atom, making it a reactive site for nucleophilic substitution or coupling reactions. The pentyloxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
Bromobenzene: A simpler analog with only a bromine atom attached to the benzene ring.
1-Bromo-4-(pentyloxy)benzene: Similar structure but with the pentyloxy group at the 4-position instead of the 3-position.
Chlorobenzene: Similar reactivity but with a chlorine atom instead of bromine.
Uniqueness: 1-Bromo-3-(pentyloxy)benzene is unique due to the specific positioning of the pentyloxy group, which can influence its reactivity and interactions in chemical reactions. This positional isomerism can lead to different physical and chemical properties compared to its analogs .
Eigenschaften
IUPAC Name |
1-bromo-3-pentoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQNJTVFDRDHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B7815192.png)
![2-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B7815197.png)
![2-[(2Z)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B7815204.png)
![3-[(2E)-2-(3-amino-5-imino-1-phenylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B7815211.png)
![6-[(2-methoxyacetyl)amino]-3-(2-phenylethyl)-N-(2-pyridin-3-yloxypropyl)benzimidazole-4-carboxamide](/img/structure/B7815218.png)
![1-Benzyl-8-(thiophene-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B7815219.png)




![1-[4-(aminomethyl)phenyl]-N-benzylmethanesulfonamide](/img/structure/B7815270.png)

